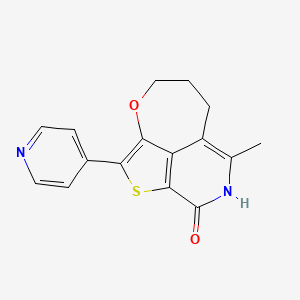
Cdc7-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdc7-IN-12 is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex. This compound has emerged as a promising candidate for cancer treatment due to its ability to disrupt cell cycle dynamics and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for CDC7 inhibitors typically involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-12 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
Scientific Research Applications
Cdc7-IN-12 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Cdc7-IN-12 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the minichromosome maintenance complex, thereby blocking the initiation of DNA replication. As a result, cancer cells experience replication stress, leading to cell cycle arrest and apoptosis. The compound’s selectivity for CDC7 kinase ensures minimal off-target effects, making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Cdc7-IN-12 is part of a broader class of CDC7 inhibitors, which includes compounds such as CDC7-IN-1, CDC7-IN-3, and CDC7-IN-7. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties . Compared to its counterparts, this compound exhibits higher selectivity and potency, making it a unique and valuable tool for research and therapeutic applications .
List of Similar Compounds
- CDC7-IN-1
- CDC7-IN-3
- CDC7-IN-7
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-methyl-2-pyridin-4-yl-12-oxa-3-thia-6-azatricyclo[6.4.1.04,13]trideca-1,4(13),7-trien-5-one |
InChI |
InChI=1S/C16H14N2O2S/c1-9-11-3-2-8-20-13-12(11)15(16(19)18-9)21-14(13)10-4-6-17-7-5-10/h4-7H,2-3,8H2,1H3,(H,18,19) |
InChI Key |
HJLSSFDPYVHZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCOC3=C(SC(=C23)C(=O)N1)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


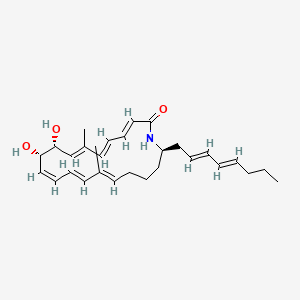
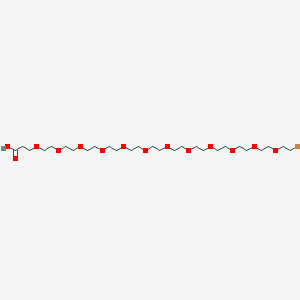
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
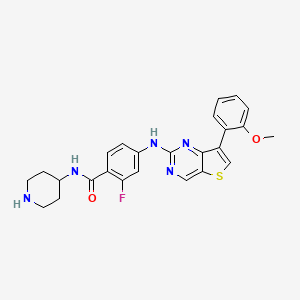

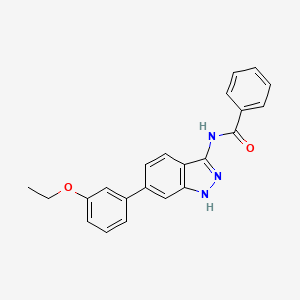


![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)


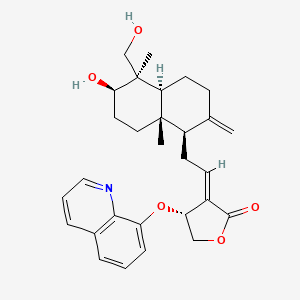

![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
